3-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]phenol
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Overview
Description
3-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]phenol is a compound that features a piperazine ring substituted with a methoxyphenyl group and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]phenol typically involves the reaction of 4-methoxyphenylpiperazine with a suitable phenolic compound under controlled conditions. One common method involves the use of solvents such as dichloromethane and methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as crystallization and recrystallization, to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The methoxy group can be reduced to a hydroxyl group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxyl-substituted derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]phenol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)piperazine: Similar structure but lacks the phenolic group.
4-(4-Bromophenyl)piperazine: Contains a bromine atom instead of a methoxy group.
4-(4-Chlorophenyl)piperazine: Contains a chlorine atom instead of a methoxy group.
Uniqueness
3-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]phenol is unique due to the presence of both a methoxyphenyl group and a phenolic group, which can confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-22-18-7-5-16(6-8-18)20-11-9-19(10-12-20)14-15-3-2-4-17(21)13-15/h2-8,13,21H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYMGBLZJCJMNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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